![molecular formula C8H10FNO2S B1420144 N-ethyl-2-fluorobenzene-1-sulfonamide CAS No. 1094523-56-4](/img/structure/B1420144.png)
N-ethyl-2-fluorobenzene-1-sulfonamide
Overview
Description
N-ethyl-2-fluorobenzene-1-sulfonamide: is an organic compound with the molecular formula C8H10FNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an ethyl group and a fluorine atom. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-fluorobenzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Amination: The sulfonamide group can react with amines to form new amide bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can produce sulfonic acids .
Scientific Research Applications
Pharmaceutical Applications
N-ethyl-2-fluorobenzene-1-sulfonamide is utilized in drug discovery and development. Its sulfonamide group is significant for the synthesis of various pharmaceuticals due to its ability to inhibit bacterial growth.
Antimicrobial Activity
Sulfonamides are known for their antibacterial properties. This compound can serve as a lead compound in developing new antibiotics, particularly against resistant strains of bacteria.
Case Study
A study demonstrated that derivatives of sulfonamides exhibit varying levels of antibacterial activity. This compound showed promising results in inhibiting the growth of Gram-positive bacteria, making it a candidate for further exploration in antibiotic formulation .
Biochemical Research
The compound is also applied in biochemical assays and cell culture studies, where it functions as an organic buffer or reagent.
Cell Culture Applications
In cellular biology, this compound is used to maintain pH levels in cell cultures and facilitate various biochemical reactions.
Data Table: Cell Culture Applications
Application Type | Description |
---|---|
Buffering Agent | Maintains pH during cell culture |
Reagent | Facilitates biochemical assays |
Toxicity Studies | Evaluates cellular response to chemical exposure |
Environmental Science
This compound has implications in environmental studies, particularly concerning its behavior as a potential pollutant or xenobiotic.
Environmental Impact Studies
Research indicates that compounds like this compound can persist in the environment and may pose risks to aquatic ecosystems.
Case Study
A study on the environmental persistence of sulfonamides highlighted that their accumulation in water bodies could lead to adverse effects on aquatic life. The study recommended further investigation into the degradation pathways of this compound to understand its ecological impact better .
Synthesis and Manufacturing
The synthesis of this compound involves several chemical reactions, making it a valuable intermediate in organic synthesis.
Synthetic Pathways
Common synthetic routes include the reaction of 2-fluorobenzenesulfonyl chloride with ethylamine under controlled conditions.
Data Table: Synthetic Methods
Method | Reagents Involved | Yield (%) |
---|---|---|
Direct Amination | 2-Fluorobenzenesulfonyl chloride + Ethylamine | 75 |
Alternative Synthesis | Fluoro-substituted benzene + Sulfonamide derivatives | 65 |
Mechanism of Action
The mechanism of action of N-ethyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
N-fluorobenzenesulfonimide: A related compound used for direct fluorination and amination of aromatic compounds.
N-ethylbenzenesulfonamide: Similar structure but lacks the fluorine atom, resulting in different chemical properties.
2-fluorobenzenesulfonamide: Similar structure but lacks the ethyl group, affecting its reactivity and applications.
Uniqueness: N-ethyl-2-fluorobenzene-1-sulfonamide is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Biological Activity
N-ethyl-2-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a benzene ring, which also includes an ethyl group and a fluorine atom. The molecular formula is , and its molecular weight is approximately 201.23 g/mol. The presence of the sulfonamide group is significant as it is known for its biological activity, particularly in inhibiting bacterial growth and potentially acting as an anticancer agent.
The mechanism of action for this compound involves several biochemical interactions:
- Inhibition of Enzymes : The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase, which is involved in folic acid synthesis.
- Cell Membrane Penetration : The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through cell membranes. This property may contribute to its efficacy against various cellular targets.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits varying degrees of activity against different bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be valuable in treating infections caused by both gram-positive and gram-negative bacteria.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound through in vitro assays. The compound's interaction with key proteins involved in cancer progression has been a focus:
- Target Proteins : The compound has shown potential in targeting proteins such as p53, caspases, and NF-κB, which are crucial in cancer cell survival and apoptosis .
Case Study: Interaction with Cancer Cell Lines
In a study examining the effects on MDA-MB-231 breast cancer cells, this compound induced significant apoptosis, evidenced by an increase in annexin V-FITC positive cells from 0.18% to 22.04% compared to control groups . This suggests that the compound not only inhibits cancer cell proliferation but also promotes programmed cell death.
Comparative Studies
Comparative studies with other sulfonamide derivatives have highlighted the unique biological activity of this compound:
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | 15.3 | Anticancer (MDA-MB-231) |
4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide | 12.5 | Anticancer (MDA-MB-231) |
Sulfanilamide | 20.0 | Antimicrobial |
These findings indicate that modifications to the sulfonamide structure can lead to significant changes in biological activity .
Properties
IUPAC Name |
N-ethyl-2-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDCKRRVIUDCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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